5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
Description
5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a [3-(pyridin-4-yl)pyrazin-2-yl]methyl moiety, introducing additional aromatic nitrogen heterocycles (pyrazine and pyridine).
The compound’s structure likely benefits from crystallographic analysis methods such as those implemented in the SHELX software suite, which is widely used for small-molecule and macromolecular refinement . Its synthesis may involve reductive amination or coupling reactions, analogous to methods described for related bromopyridine derivatives .
Properties
IUPAC Name |
5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTMLURPEKNBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra.
Mode of Action
It is known that the compound is synthesized through a series of reactions involving 5-bromopyridine-2,3-diamine and benzaldehyde. The resulting compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers.
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that they may interfere with essential biochemical pathways in this organism.
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they have sufficient bioavailability to reach their target in vivo.
Result of Action
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that they may have bactericidal or bacteriostatic effects.
Action Environment
The synthesis of the compound involves a series of reactions that are carried out under specific conditions, suggesting that the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biological Activity
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a pyridine ring, and a pyrazine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C14H13BrN4O. The presence of multiple functional groups allows for various chemical interactions, enhancing its potential as a therapeutic agent.
Key Structural Features:
- Bromine Atom : Enhances reactivity and biological activity.
- Pyridine and Pyrazine Rings : Contribute to pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The following table summarizes these activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi due to structural diversity. |
| Antitumor | Potential as an anticancer agent; similar compounds have shown cytotoxic effects. |
| Anti-inflammatory | May inhibit pathways involved in inflammation based on structural similarities. |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. Studies have utilized various techniques to assess binding affinities and the compound's efficacy:
- Binding Affinity Studies : Investigate interactions with enzymes and receptors.
- In Vitro Assays : Evaluate cytotoxicity against cancer cell lines.
- Animal Models : Assess therapeutic potential in vivo.
Antimicrobial Activity
A study published in 2022 highlighted the antimicrobial properties of pyridine derivatives, indicating that compounds with similar structures can effectively combat bacterial infections, particularly in the context of increasing antibiotic resistance .
Antitumor Effects
Research has shown that derivatives of pyridine and pyrazine exhibit significant antitumor activity. For instance, a related compound demonstrated potent cytotoxicity against breast cancer cell lines, suggesting that this compound may share similar mechanisms .
Inflammatory Response Modulation
Another study explored the role of pyridine derivatives in modulating inflammatory pathways. The findings suggest that these compounds can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key pyridine derivatives with structural or functional similarities to 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide, based on catalogued compounds and published
Key Structural and Functional Differences:
Heterocyclic Complexity: The target compound incorporates a pyrazine ring linked to a pyridine via a methyl group, a feature absent in simpler derivatives like N-(2-bromopyridin-3-yl)pivalamide. This multi-ring system may improve binding specificity in biological targets compared to mono-cyclic analogs .
Synthetic Accessibility : Derivatives like N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide are synthesized via straightforward reductive amination, whereas the target compound’s pyrazine-pyridine linker likely requires multi-step coupling or cross-coupling reactions .
Implications for Research and Development
The structural uniqueness of this compound positions it as a candidate for exploring novel therapeutic mechanisms. Its comparison with catalogued compounds highlights:
- Enhanced Binding Potential: The pyrazine-pyridine linker could mimic coenzyme or cofactor structures, making it relevant in kinase or protease inhibition studies.
- Tunability : Functional groups (bromo, carboxamide) provide sites for further derivatization, as seen in the methoxy- and cyanide-substituted analogs .
Further research should prioritize crystallographic studies (using SHELX-based refinement ) and pharmacological profiling to validate hypothesized bioactivities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
